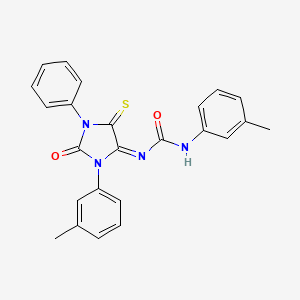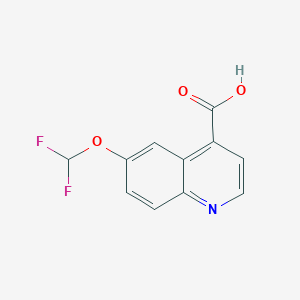
6-(Difluoromethoxy)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethoxy)quinoline-4-carboxylic acid is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their bioactive properties . The presence of the difluoromethoxy group at the 6th position and the carboxylic acid group at the 4th position makes this compound unique and potentially useful in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline-4-carboxylic acid derivatives, including 6-(Difluoromethoxy)quinoline-4-carboxylic acid, can be achieved through several methods. One common method is the Pfitzinger reaction, which involves the condensation of isatins with α-methylidene carbonyl compounds under acidic conditions . This reaction is typically performed in an aqueous medium with catalysts to improve efficiency and yield.
Another method is the Doebner hydrogen-transfer reaction, which synthesizes substituted quinolines from anilines possessing electron-withdrawing groups . This reaction can be applied to both electron-withdrawing and electron-donating groups, making it versatile for large-scale synthesis.
Industrial Production Methods
Industrial production of quinoline derivatives often involves green and sustainable chemistry approaches. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to minimize environmental impact . These methods not only enhance the efficiency of the synthesis but also reduce the production of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethoxy)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include quinoline N-oxides, alcohols, aldehydes, and various substituted quinoline derivatives .
Scientific Research Applications
6-(Difluoromethoxy)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties.
Industry: It is used in the development of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(Difluoromethoxy)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication . This inhibition leads to the disruption of bacterial cell division and growth. Additionally, the compound may interact with other enzymes and proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(Trifluoromethoxy)quinoline-4-carboxylic acid
- 7-Chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid
- 6-Bromo-4-(difluoromethoxy)quinoline
Uniqueness
6-(Difluoromethoxy)quinoline-4-carboxylic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C11H7F2NO3 |
|---|---|
Molecular Weight |
239.17 g/mol |
IUPAC Name |
6-(difluoromethoxy)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H7F2NO3/c12-11(13)17-6-1-2-9-8(5-6)7(10(15)16)3-4-14-9/h1-5,11H,(H,15,16) |
InChI Key |
DVXBCAXJWRUQBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1OC(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


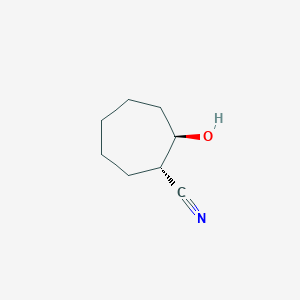
![(1H-Benzo[d]imidazol-2-yl)sulfanol](/img/structure/B12829890.png)
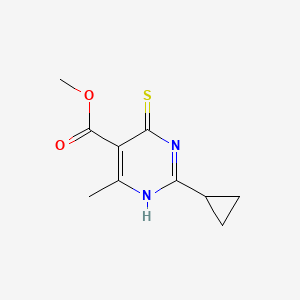

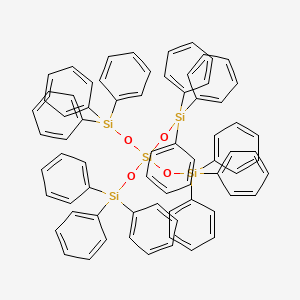
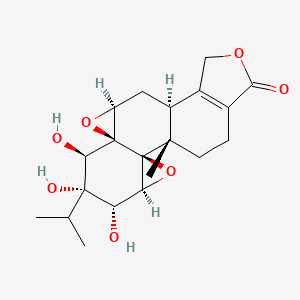
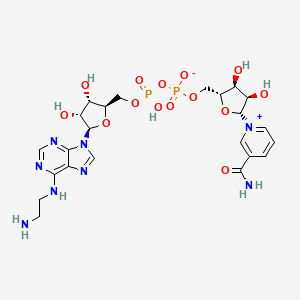
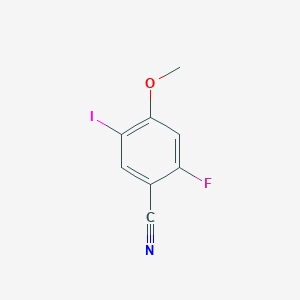
![6-Fluoro-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B12829918.png)
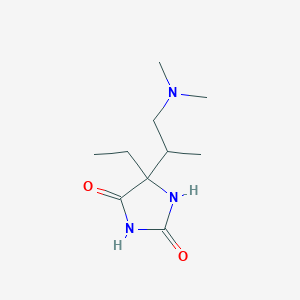
![(3aS,6aS)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B12829929.png)
![2,5-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B12829943.png)
![3-(Difluoromethyl)-2,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B12829964.png)
